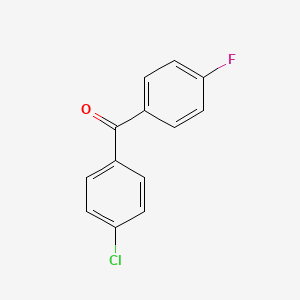

(4-Chlorophenyl)(4-fluorophenyl)methanone

Description

(4-Chlorophenyl)(4-fluorophenyl)methanone (CAS: 2069-48-9), also known as 4-chloro-4'-fluorobenzophenone, is a benzophenone derivative with the molecular formula C₁₃H₈ClFO and a molecular weight of 234.65 g/mol . It is widely used as a key intermediate in pharmaceutical and agrochemical synthesis due to its balanced electronic properties from chlorine (electron-withdrawing) and fluorine (high electronegativity) substituents. Its logP value of 3.71 indicates moderate lipophilicity, making it suitable for applications requiring solubility in organic solvents .

Properties

IUPAC Name |

(4-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGROSAOZMCLHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550314 | |

| Record name | (4-Chlorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-48-9 | |

| Record name | 4-Chloro-4′-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2069-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (4-chlorophenyl)(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 4-fluorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-fluorophenyl)methanone undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl rings.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents like halogens (Br2, Cl2) and catalysts such as FeCl3.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Halogenated derivatives of the original compound.

Reduction: (4-Chlorophenyl)(4-fluorophenyl)methanol.

Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (4-Chlorophenyl)(4-fluorophenyl)methanone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional modifications through electrophilic substitutions or other chemical reactions.

- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, making it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.

- Anticancer Potential : Preliminary investigations have shown that this compound may induce apoptosis in cancer cell lines. In vitro studies demonstrated its ability to inhibit cell cycle progression in breast cancer models, indicating its potential as an antitumor agent.

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring its potential as an intermediate in the synthesis of pharmaceuticals. Its unique structural features may lead to the development of new therapeutic agents targeting specific diseases.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials due to its versatile reactivity. Its derivatives are often employed in quality control processes during commercial production.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of this compound derivatives. The results indicated significant antibacterial activity against several bacterial strains, with structure-activity relationship optimization leading to enhanced efficacy.

Cancer Cell Line Testing

In experiments involving breast cancer cell lines, treatment with the compound resulted in G2/M phase arrest, suggesting its role as an antitumor agent. Flow cytometry analysis confirmed that it induced apoptosis, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-fluorophenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

Halogen-Substituted Benzophenones

Halogen substitutions significantly influence molecular weight, reactivity, and biological activity. Below is a comparison with analogous compounds:

Key Observations :

- Chlorine vs. Fluorine : Chlorine increases molecular weight and lipophilicity, enhancing stability in hydrophobic environments. Fluorine, despite its lower atomic weight, improves metabolic stability and binding affinity in biological systems due to its electronegativity .

- Synthetic Efficiency : Fluorinated derivatives (e.g., 4g) often exhibit higher synthetic yields compared to chlorinated or brominated analogs, likely due to reduced steric hindrance and favorable reaction kinetics .

Imidazole and Heterocyclic Derivatives

Incorporating heterocycles like imidazole introduces additional functional groups, altering biological activity:

Key Observations :

- Dual Halogenation : Compounds like 5fb combine Cl and F substituents, balancing electronic effects for enhanced antiproliferative potency .

- Heterocyclic Impact : Imidazole or imidazothiazole rings introduce hydrogen-bonding sites, improving target specificity. For example, 9dc shows inhibitory activity against carbonic anhydrase II, a cancer-associated enzyme .

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Trends :

- ¹H NMR : Fluorine substituents (e.g., in 11b ) cause deshielding of adjacent protons, shifting signals downfield (δ 8.93–8.82 ppm) compared to chlorinated analogs (δ 7.66–7.52 ppm in 11c ) .

- ¹⁹F NMR: Fluorine atoms in (4-fluorophenyl)methanone derivatives exhibit distinct chemical shifts between -110 to -120 ppm, useful for structural confirmation .

Mass Spectrometry :

- HRMS : Chlorinated compounds (e.g., 11c , [M+H]⁺ = 317.0292) show isotopic patterns characteristic of chlorine (³⁵Cl/³⁷Cl), while fluorinated analogs (e.g., 11b , [M+H]⁺ = 285.0830) lack such patterns .

Biological Activity

(4-Chlorophenyl)(4-fluorophenyl)methanone, also known as 4-chloro-4-fluorobenzophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C13H8ClF O

- Molecular Weight : Approximately 234.65 g/mol

The presence of both chlorine and fluorine substituents on the aromatic rings enhances the compound's reactivity and biological activity, impacting its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains .

- Anticancer Properties : Studies have indicated its effectiveness against certain cancer cell lines, suggesting it may inhibit tumor growth through various mechanisms .

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition of this enzyme can have therapeutic implications for hyperpigmentation disorders .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The carbonyl group in the structure allows it to act as a ligand for metal cations or to interact with enzymes, leading to inhibition of metabolic pathways .

- Binding Affinity : The dual halogenation (chlorine and fluorine) enhances binding affinity to biological targets, which may improve the efficacy of this compound in therapeutic applications .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as antimicrobial agents .

- Anticancer Activity :

- Tyrosinase Inhibition :

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.